molecular formula C12H8Cl2N2O3S B13869471 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid methyl ester

Cat. No.: B13869471
M. Wt: 331.2 g/mol
InChI Key: KUISERNLVCCWEF-UHFFFAOYSA-N
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Description

Methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a dichlorobenzoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1,2-thiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles replace one of the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring may also play a role in binding to target proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate
  • Methyl 4-[(3,4-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate
  • Methyl 4-[(2,6-dichlorobenzoyl)amino]-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate is unique due to the specific positioning of the dichlorobenzoyl group and the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific interactions with molecular targets and its potential for diverse chemical reactions further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C12H8Cl2N2O3S

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C12H8Cl2N2O3S/c1-19-12(18)10-8(5-20-16-10)15-11(17)9-6(13)3-2-4-7(9)14/h2-5H,1H3,(H,15,17)

InChI Key

KUISERNLVCCWEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NSC=C1NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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